

An In-Depth Technical Guide to 4-(1H-pyrazol-3-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1586817

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Abstract

This technical guide provides a comprehensive overview of **4-(1H-pyrazol-3-yl)benzoic acid** (CAS No. 208511-67-5), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its applications, particularly as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling and strategic utilization of this versatile compound.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.^[1] Its prevalence has surged in recent years, with several blockbuster drugs incorporating this five-membered diazole ring.^[1] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the pyrazole ring make it an ideal cornerstone for designing molecules with high target affinity and specificity.

4-(1H-pyrazol-3-yl)benzoic acid emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting a carboxylic acid group for amide coupling, salt formation, or coordination chemistry, and a pyrazole ring with a reactive N-H group for further functionalization. This dual-handle nature allows for its seamless integration into diverse

molecular architectures, positioning it as a key intermediate in the synthesis of complex bioactive compounds and functional materials.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical parameters for **4-(1H-pyrazol-3-yl)benzoic acid** are summarized below.

Property	Value	Reference
IUPAC Name	4-(1H-pyrazol-3-yl)benzoic acid	
Synonyms	3-(4-Carboxyphenyl)pyrazole, 4-(Pyrazol-5-yl)benzoic acid	[2]
CAS Number	208511-67-5	[3][4]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[3][4]
Molecular Weight	188.18 g/mol	[2]
Appearance	White to off-white solid/powder	[5]
Melting Point	Data not consistently reported; expected >250 °C	
Solubility	Soluble in DMSO; limited solubility in methanol and water	
pKa (Predicted)	~4.1 (Carboxylic Acid)	
Topological Polar Surface Area	65.98 Å ²	[6]
Hydrogen Bond Donors	2 (Carboxylic OH, Pyrazole NH)	[6]
Hydrogen Bond Acceptors	2 (Carbonyl O, Pyrazole N)	[6]
Rotatable Bonds	2	[6]

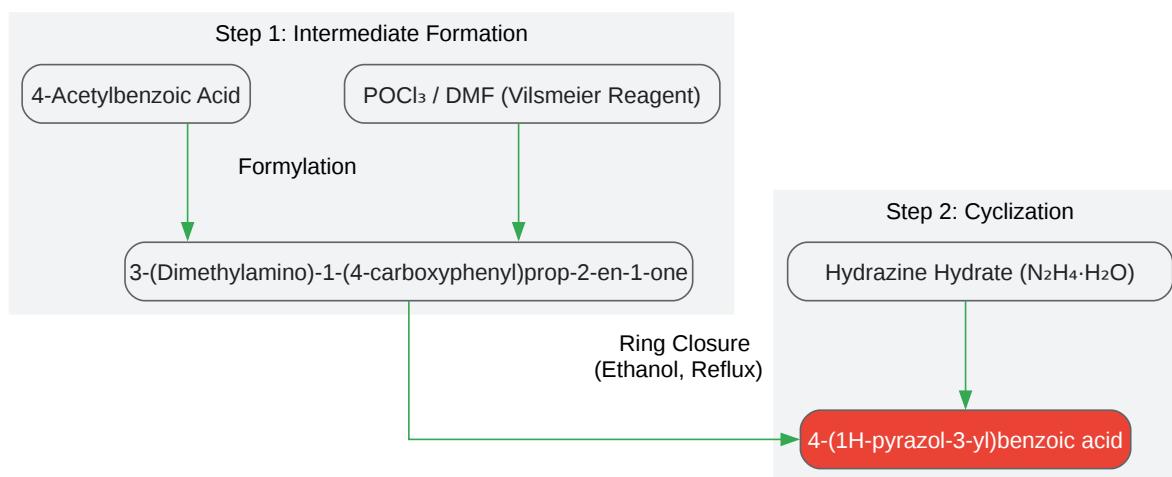
Note: Experimental values for melting point and pKa are not widely published and should be determined empirically for specific applications.

Synthesis and Purification

The most common and reliable synthesis of **4-(1H-pyrazol-3-yl)benzoic acid** involves a two-step process starting from 4-acetylbenzoic acid. This method, a variation of the Claisen-Schmidt condensation followed by pyrazole cyclization, is efficient and scalable.

Causality of Experimental Choices: The Vilsmeier-Haack type reaction in Step 1 is a robust method for formylating an activated methyl group adjacent to a carbonyl, creating the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and high-yielding method for forming the pyrazole ring. Using hydrazine hydrate is practical, though anhydrous hydrazine can also be used with appropriate precautions. Ethanol is chosen as a solvent for its ability to dissolve the intermediate and hydrazine, while being easy to remove.

Diagram of Synthetic Workflow



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Caption: Synthetic pathway for **4-(1H-pyrazol-3-yl)benzoic acid**.

Detailed Experimental Protocol: Synthesis

Materials:

- 4-acetylbenzoic acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3)
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one

- In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3 , 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
- Add 4-acetylbenzoic acid (1 equivalent) portion-wise to the flask.
- Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture and carefully pour it onto crushed ice.

- Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until the pH is ~7-8.
- The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the crude enaminone intermediate.

Step 2: Synthesis of **4-(1H-pyrazol-3-yl)benzoic acid**

- Suspend the crude intermediate from Step 1 in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.5 equivalents) to the suspension.
- Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.
- After completion, cool the reaction mixture to room temperature. A precipitate should form.
- If necessary, reduce the solvent volume under reduced pressure to induce precipitation.
- Acidify the mixture to a pH of ~5-6 with dilute HCl to ensure the carboxylic acid is protonated.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold ethanol and then diethyl ether.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **4-(1H-pyrazol-3-yl)benzoic acid**.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of the synthesized compound is a critical self-validating step in any research workflow.

Expected Spectroscopic Data:

- ^1H NMR (DMSO-d_6 , 400 MHz):
 - $\delta \sim 13.0$ (br s, 1H, $-\text{COOH}$): A broad singlet for the carboxylic acid proton, which is exchangeable with D_2O .

- $\delta \sim 12.8$ (br s, 1H, -NH): A broad singlet for the pyrazole N-H proton.
- $\delta \sim 8.0$ (d, $J \approx 8.5$ Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid group.
- $\delta \sim 7.8$ (d, $J \approx 8.5$ Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the carboxylic acid group.
- $\delta \sim 7.7$ (d, $J \approx 2.0$ Hz, 1H, Pyrazole-H): Doublet for the H5 proton of the pyrazole ring.
- $\delta \sim 6.7$ (d, $J \approx 2.0$ Hz, 1H, Pyrazole-H): Doublet for the H4 proton of the pyrazole ring.

- ^{13}C NMR (DMSO-d₆, 100 MHz):
 - $\delta \sim 167.0$ (C=O)
 - $\delta \sim 152.0$ (Pyrazole C3)
 - $\delta \sim 135.0$ (Ar-C, quat.)
 - $\delta \sim 132.0$ (Pyrazole C5)
 - $\delta \sim 130.0$ (Ar-CH)
 - $\delta \sim 129.5$ (Ar-C, quat.)
 - $\delta \sim 125.5$ (Ar-CH)
 - $\delta \sim 102.0$ (Pyrazole C4)
- FT-IR (KBr, cm^{-1}):
 - 3200-2500 (broad, O-H stretch of carboxylic acid)
 - ~ 3150 (N-H stretch)
 - ~ 1680 (C=O stretch, carboxylic acid)
 - $\sim 1610, 1580$ (C=C and C=N aromatic stretches)

- Mass Spectrometry (ESI-):

- $m/z = 187.04 [M-H]^-$

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized **4-(1H-pyrazol-3-yl)benzoic acid**.

Instrumentation & Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMSO or mobile phase B.

Procedure:

- Prepare the mobile phases and prime the HPLC system.
- Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.
- Inject a blank (solvent) to establish a baseline.
- Inject the prepared sample.

- Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.^[3]

Applications in Research and Development

The utility of **4-(1H-pyrazol-3-yl)benzoic acid** stems from its role as a versatile scaffold. Its derivatives have shown significant promise in several therapeutic areas and material science applications.

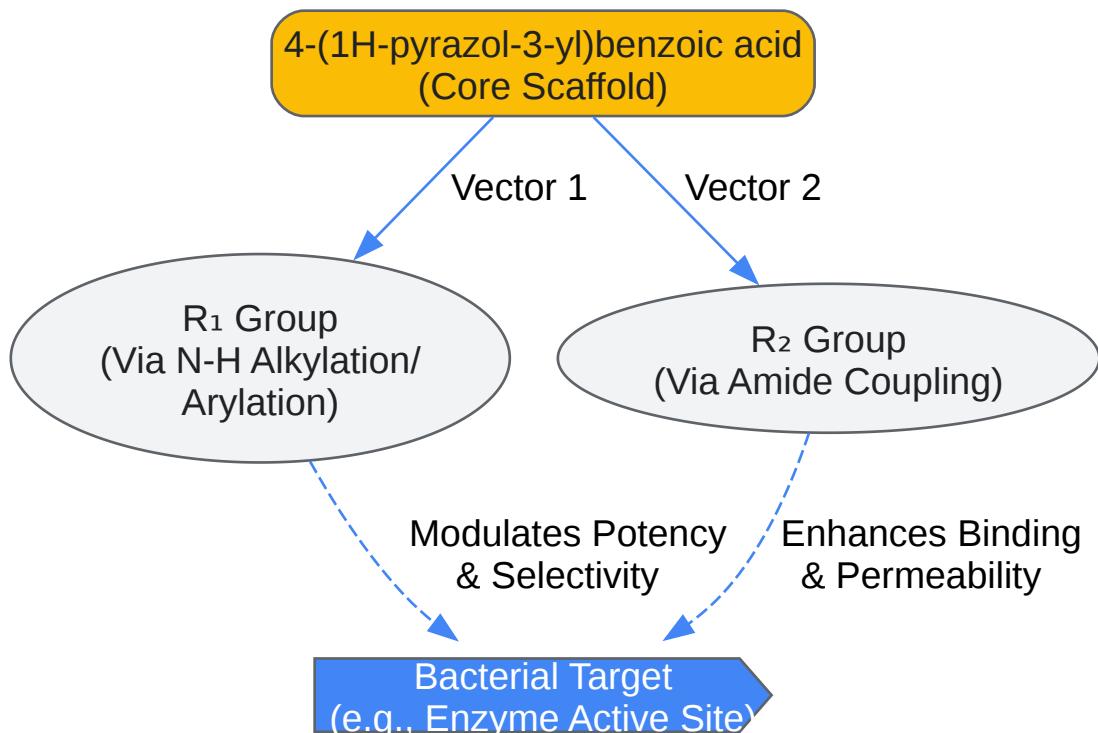
A. Antibacterial Drug Discovery

A significant body of research highlights the potent antibacterial activity of pyrazole derivatives.

^[1] The 4-(pyrazol-3-yl)benzoic acid moiety serves as a key pharmacophore that can be elaborated to target essential bacterial processes. Derivatives have been synthesized and tested against a range of pathogens, including drug-resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA) and *Acinetobacter baumannii*.^{[7][8][9]}

The general mechanism involves designing molecules that can selectively interact with bacterial enzymes or cellular structures. The carboxylic acid group is often used as an anchor point to introduce lipophilic or functionally diverse side chains via amide coupling, which can enhance cell wall penetration or binding affinity to the target.

Diagram of Pharmacophore Application

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Caption: Role as a scaffold for antibacterial agent development.

B. Ligands for Metal-Organic Frameworks (MOFs)

The bifunctional nature of **4-(1H-pyrazol-3-yl)benzoic acid** makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).^{[10][11]} The carboxylate group readily coordinates with metal ions (e.g., Zn^{2+} , Cu^{2+}) to form the primary framework nodes, while the pyrazole ring can act as a secondary coordination site or be used to functionalize the pores of the MOF.^[12] These MOFs can be designed for applications in gas storage, catalysis, and drug delivery.^[13]

Safety, Handling, and Storage

As a standard laboratory chemical, **4-(1H-pyrazol-3-yl)benzoic acid** requires careful handling to minimize risk.

- Hazard Classification: While a specific GHS classification is not universally established, related compounds are typically classified as irritants. Assume it may cause skin irritation, serious eye irritation, and respiratory irritation.^[5]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. If handling the powder outside of a fume hood, a dust mask or respirator is recommended.
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Room temperature storage is generally acceptable.

Conclusion

4-(1H-pyrazol-3-yl)benzoic acid is more than a simple chemical intermediate; it is a strategic building block that leverages the proven pharmacological and material benefits of the pyrazole scaffold. Its straightforward synthesis, well-defined chemical properties, and dual functional handles provide researchers with a reliable platform for innovation. From developing next-generation antibiotics to engineering novel porous materials, the applications for this compound are both significant and expanding, underscoring its importance in modern chemical and pharmaceutical research.

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